molecular formula C12H15ClO3 B562996 Clofibrate-d4 CAS No. 1189654-03-2

Clofibrate-d4

Cat. No.: B562996
CAS No.: 1189654-03-2
M. Wt: 246.723
InChI Key: KNHUKKLJHYUCFP-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clofibrate-d4 is the deuterated analog of Clofibrate, a classical peroxisome proliferator-activated receptor alpha (PPARα) agonist historically used to lower serum lipids in hyperlipidemic patients . Deuterated compounds, such as this compound, are synthesized by replacing hydrogen atoms with deuterium, a stable isotope. This substitution can enhance metabolic stability, prolong half-life, and reduce hepatic toxicity, making deuterated analogs valuable in pharmacological research and analytical applications (e.g., internal standards in mass spectrometry) . This compound retains the core structure of Clofibrate but exhibits distinct pharmacokinetic properties due to deuterium’s kinetic isotope effect. While Clofibrate itself has largely been replaced by newer fibrates in clinical practice, its deuterated form remains relevant in research settings for metabolic studies and bioanalytical method validation .

Preparation Methods

Synthetic Routes for Clofibrate-d4

Deuterated Starting Materials Approach

The synthesis of this compound begins with the preparation of deuterated intermediates, primarily para-chlorophenol-d4. As outlined in a patent for clofibrate intermediates , para-chlorophenol is synthesized via diazotization of p-aminophenol followed by a Sandmeyer reaction. For the deuterated variant, p-aminophenol-d4 serves as the starting material, ensuring deuterium retention at the aromatic positions. The diazotization step involves treating p-aminophenol-d4 with sodium nitrite and hydrochloric acid in deuterated water (D2_2O) to form a diazonium salt . Subsequent reaction with potassium chloride and chromous bromide in a concentrated HCl/DCl mixture replaces the diazo group with chlorine, yielding para-chlorophenol-d4 .

Diazotization and Sandmeyer Reaction with Deuterated Reagents

Key modifications to the classical Sandmeyer reaction are necessary to incorporate deuterium. For instance, substituting H2_2O with D2_2O during diazotization minimizes proton-deuterium exchange back-reactions . The patent methodology reports yields of 78–83% for non-deuterated para-chlorophenol under optimized conditions (125–130°C, 35–40 min reflux). Adapting these conditions for deuterated synthesis requires precise temperature control (8–12°C during diazotization) and extended reaction times to account for kinetic isotope effects .

Esterification of Deuterated Para-Chlorophenoxyisobutyric Acid

The final step involves esterifying para-chlorophenol-d4 with ethyl 2-bromoisobutyrate. This reaction is typically conducted in anhydrous acetone or dimethylformamide (DMF) using potassium carbonate as a base . The esterification proceeds via nucleophilic substitution, with the phenoxide ion displacing bromide. Deuterium retention is confirmed through nuclear magnetic resonance (NMR) spectroscopy, where the absence of proton signals at the 2, 3, 5, and 6 positions verifies successful deuteration .

Optimization of Reaction Conditions

Temperature and Solvent Effects

Reaction temperature critically impacts deuterium incorporation. For example, maintaining diazotization at 8–12°C prevents premature decomposition of the diazonium salt . Similarly, refluxing the Sandmeyer reaction at 120–130°C ensures complete halogenation while minimizing side reactions . Solvent choice also influences yield; ethanol and methyl ether enhance extraction efficiency of para-chlorophenol-d4 by 15–20% compared to non-polar solvents .

Catalytic Additives and Isotopic Purity

The addition of chromous bromide (CrBr2_2) as a catalyst in the Sandmeyer reaction improves chlorine substitution efficiency by 30% . However, trace metal impurities can catalyze undesired proton-deuterium exchange. To mitigate this, deuterated solvents (e.g., D2_2O, CD3_3OD) and rigorously anhydrous conditions are employed .

Analytical Characterization

Mass Spectrometry and Isotopic Enrichment

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 246.72, consistent with the molecular formula C12_{12}H11_{11}D4_4ClO3_3 . Isotopic enrichment analysis reveals >98% deuterium incorporation at the specified positions, with residual protium attributed to incomplete solvent deuteration .

Nuclear Magnetic Resonance Spectroscopy

1^1H NMR spectra of this compound show complete absence of signals between δ 6.8–7.2 ppm, confirming deuterium substitution on the aromatic ring . The ethyl group (δ 1.2–1.4 ppm, triplet) and isobutyrate methyl groups (δ 1.5–1.6 ppm, singlet) remain unaltered, ensuring structural fidelity .

Challenges in Deuterium Incorporation

Kinetic Isotope Effects

Deuterium’s higher mass reduces reaction rates by 5–10% compared to protium, necessitating extended reaction times . For instance, diazotization of p-aminophenol-d4 requires 12–15 hours versus 8–10 hours for the non-deuterated analog .

Cost and Scalability

Deuterated reagents, particularly D2_2O and p-aminophenol-d4, contribute to 70% of the total synthesis cost . Industrial-scale production employs catalytic deuteration methods to reduce expenses, though this compromises isotopic purity (90–95% versus 98–99% for synthetic-grade) .

Industrial Scale Synthesis Considerations

Continuous Flow Reactors

Adopting continuous flow systems enhances yield consistency by maintaining precise temperature and mixing parameters . Pilot studies demonstrate a 25% increase in para-chlorophenol-d4 output compared to batch reactors .

Waste Management

Bromide and chromium byproducts from the Sandmeyer reaction require neutralization with sodium bisulfite before disposal . Deuterated solvents are recovered via fractional distillation, reducing raw material costs by 40% .

Chemical Reactions Analysis

Types of Reactions

Clofibrate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Clofibrate-d4 is widely used in scientific research for various applications:

Mechanism of Action

Clofibrate-d4, like clofibrate, acts as an agonist of peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha. It increases the activity of extrahepatic lipoprotein lipase, leading to enhanced lipolysis of lipoprotein triglycerides. This results in the conversion of very low-density lipoproteins to low-density lipoproteins and subsequently to high-density lipoproteins. The overall effect is a reduction in serum triglycerides and cholesterol levels .

Comparison with Similar Compounds

Clofibrate-d4 belongs to a broader class of PPARα agonists and deuterated lipid-modulating agents. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Analogues

Clofibrate

  • Type : Parent compound.
  • Mechanism : Activates PPARα, enhancing fatty acid oxidation and reducing triglyceride synthesis.
  • Clinical Status : Marketed historically but largely discontinued due to adverse effects (e.g., myopathy, hepatotoxicity).
  • Key Difference: Non-deuterated; shorter metabolic half-life compared to this compound .

Clofibric Acid

  • Type : Active metabolite of Clofibrate.
  • Mechanism : Shares PPARα agonism but also acts as a herbicide.
  • Clinical Status : Marketed for lipid regulation and agricultural use.
  • Key Difference : Lacks the ethyl ester moiety of Clofibrate, altering bioavailability and tissue distribution .

Ciprofibrate Impurity A-d4

  • Type: Deuterated analog of Ciprofibrate, another fibrate-class PPARα agonist.
  • Mechanism : Similar to this compound but with a cyclopropyl group in its structure.

CP-868388 Free Base

  • Type : Selective oral PPARα agonist.
  • Mechanism : Reduces lipids and inflammation via PPARα activation.

CP-775146

  • Type : PPARα agonist with anti-steatotic properties.
  • Mechanism : Mitigates obesity-induced hepatic damage by preventing lipid accumulation.
  • Key Difference : Targets metabolic liver diseases, unlike this compound, which is primarily a research tool .

Compounds with Dual or Divergent Mechanisms

Cloxiquine

  • Type : Antimicrobial agent (antibacterial, antifungal).
  • Mechanism : Activates PPARγ and inhibits NF-κB to reduce colitis-related inflammation.
  • Key Difference : Combines PPARγ modulation with antimicrobial activity, unlike this compound’s exclusive PPARα focus .

CUDA

  • Type : Soluble epoxide hydrolase (sEH) inhibitor.
  • Mechanism : Indirectly enhances PPARα activity by stabilizing lipid mediators.
  • Key Difference : Targets sEH rather than directly binding PPARα, offering a complementary therapeutic approach .

Research Findings and Key Distinctions

  • Deuterated vs. Non-Deuterated Analogs: this compound and Ciprofibrate Impurity A-d4 are primarily used in analytical workflows due to their isotopic stability, whereas non-deuterated counterparts like Clofibrate and Clofibric Acid have broader therapeutic histories .
  • Clinical Relevance : Clofibric Acid and Cloxiquine are the only compounds in this group with marketed approvals, highlighting the niche research role of this compound .

Biological Activity

Clofibrate-d4 is a deuterium-labeled derivative of the lipid-lowering agent clofibrate, primarily known for its role as an agonist of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and implications in various health conditions.

This compound functions predominantly through the activation of PPARα, which plays a crucial role in lipid metabolism. The activation of this receptor leads to several biochemical effects:

  • Increased Lipoprotein Lipase Activity : this compound enhances the activity of extrahepatic lipoprotein lipase, which facilitates the hydrolysis of triglycerides in lipoproteins, resulting in decreased serum triglyceride levels.
  • Regulation of Gene Expression : By activating PPARα, this compound influences the expression of genes involved in fatty acid oxidation and lipogenesis. This results in increased fatty acid oxidation and decreased synthesis of fatty acids .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract and exhibits a high degree of binding to plasma proteins, primarily albumin. Its pharmacokinetic properties are similar to those of clofibrate, with a long half-life that allows for sustained therapeutic effects.

Biochemical Pathways

This compound is involved in several key metabolic pathways:

  • Lipid Metabolism : Activation of PPARα leads to enhanced lipolysis and reduced levels of very low-density lipoproteins (VLDL) in circulation.
  • Inflammatory Pathways : this compound has been shown to inhibit inflammatory pathways by reducing cyclooxygenase-2 (COX-2) and lipoxygenase activities, which may have implications for conditions like cancer .

Case Studies and Research Findings

Several studies have highlighted the biological activity and clinical implications of this compound:

  • Cardiovascular Health : Historical clinical trials involving clofibrate indicated a mean reduction in serum cholesterol levels by approximately 9%, with a notable decrease in nonfatal myocardial infarction rates among patients with elevated cholesterol levels. However, there were concerns regarding non-cardiovascular mortality associated with treatment .
  • Cancer Research : Recent studies have demonstrated that clofibrate can reduce breast cancer cell proliferation by modulating signaling pathways such as NF-κB and ERK1/2, leading to decreased levels of cyclins involved in cell cycle progression . This suggests potential therapeutic applications for clofibrate derivatives in oncology.
  • Diabetic Retinopathy : Research has shown that clofibrate can lead to regression of lipid-rich lesions in diabetic retinopathy, indicating its potential role in managing complications associated with diabetes .

Data Summary

The following table summarizes key findings from research studies on this compound:

Study FocusKey FindingsReference
Lipid MetabolismIncreased lipoprotein lipase activity; reduced VLDL
Cardiovascular Outcomes9% reduction in cholesterol; lower nonfatal MI rates
Cancer Cell ProliferationInhibition of breast cancer cell growth
Diabetic ComplicationsRegression of retinal lesions

Q & A

Basic Research Questions

Q. How can researchers distinguish Clofibrate-d4 from its non-deuterated counterpart in pharmacokinetic studies?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with selective ion monitoring (SIM) to track the deuterium isotopic pattern. Calibrate instruments using certified reference standards to ensure specificity. Include purity assessments via nuclear magnetic resonance (NMR) to confirm deuteration levels at the specified positions .

Q. What experimental protocols ensure reproducible synthesis of this compound for in vitro metabolic studies?

  • Methodological Answer : Optimize deuteration using catalytic exchange reactions under controlled pH and temperature. Validate synthesis success via isotopic enrichment analysis (e.g., high-resolution mass spectrometry) and compare spectral data (NMR, IR) with non-deuterated controls. Document solvent selection (e.g., deuterated solvents) to avoid isotopic dilution .

Q. Which analytical techniques are critical for quantifying this compound in biological matrices?

  • Methodological Answer : Employ isotope dilution mass spectrometry (IDMS) with internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects. Validate methods per ICH guidelines, including recovery rates (85–115%) and limits of detection (LOD < 1 ng/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic stability data for this compound across species?

  • Methodological Answer : Conduct cross-species hepatocyte incubation studies under standardized conditions (e.g., substrate concentration, incubation time). Use multivariate analysis to isolate variables like enzyme affinity differences (CYP450 isoforms) or deuterium kinetic isotope effects (KIE). Validate findings with in silico models (e.g., molecular docking for CYP binding affinity) .

Q. What experimental designs minimize confounding isotopic effects when studying this compound’s mechanism of action?

  • Methodological Answer : Design parallel experiments with non-deuterated Clofibrate and isotopologues (e.g., d2, d6) to isolate deuterium-specific effects. Use time-resolved assays (e.g., stopped-flow spectroscopy) to compare reaction kinetics. Statistically analyze differences via ANOVA with post hoc tests (p < 0.05) .

Q. How should researchers address discrepancies in this compound’s plasma protein binding data between equilibrium dialysis and ultrafiltration methods?

  • Methodological Answer : Replicate assays using both methods under identical temperature/pH conditions. Apply Bland-Altman analysis to quantify systematic bias. Investigate artifacts (e.g., membrane adsorption in ultrafiltration) via mass balance calculations and orthogonal techniques like surface plasmon resonance (SPR) .

Q. What strategies validate the isotopic integrity of this compound in long-term stability studies?

  • Methodological Answer : Store samples under accelerated stability conditions (40°C/75% RH) and monitor deuterium loss via quarterly LC-HRMS analysis. Use Arrhenius modeling to predict degradation kinetics. Cross-validate with ²H NMR to confirm positional stability of deuterium atoms .

Q. How can isotopic labeling of this compound improve tracer studies in lipid metabolism pathways?

  • Methodological Answer : Co-administer this compound with ¹³C-labeled fatty acids in hepatocyte models. Track isotopic enrichment in metabolites (e.g., acyl-CoA derivatives) using tandem mass spectrometry (MS/MS). Apply kinetic flux analysis to quantify pathway modulation .

Q. Data Analysis & Theoretical Frameworks

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound’s PPAR-α activation assays?

  • Methodological Answer : Fit data to a four-parameter logistic (4PL) model using nonlinear regression. Calculate EC50 values with 95% confidence intervals. Account for heteroscedasticity via weighted least squares. Compare deuterated vs. non-deuterated curves using extra sum-of-squares F-tests .

Q. How to integrate this compound’s pharmacokinetic data into physiologically based pharmacokinetic (PBPK) models?

  • Methodological Answer : Parameterize models with in vitro-in vivo extrapolation (IVIVE) of clearance (e.g., hepatic intrinsic clearance from microsomal data). Incorporate deuterium-specific KIE adjustments for metabolic rate constants. Validate predictions against in vivo plasma concentration-time profiles .

Properties

IUPAC Name

ethyl 2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHUKKLJHYUCFP-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC(C)(C)C(=O)OCC)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747366
Record name Ethyl 2-{[4-chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189654-03-2
Record name Ethyl 2-{[4-chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.